2-[(5-chloro-2-nitrophenyl)sulfanyl]-N-phenylacetamide
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Overview
Description
2-[(5-chloro-2-nitrophenyl)sulfanyl]-N-phenylacetamide is an organic compound with the molecular formula C14H11ClN2O3S It is characterized by the presence of a chloro-nitrophenyl group attached to a sulfanyl group, which is further connected to a phenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-chloro-2-nitrophenyl)sulfanyl]-N-phenylacetamide typically involves the reaction of 5-chloro-2-nitrothiophenol with N-phenylacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can further optimize the production process. Additionally, purification techniques, such as recrystallization or chromatography, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(5-chloro-2-nitrophenyl)sulfanyl]-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Tin(II) chloride, iron powder; usually performed in acidic media, such as hydrochloric acid, at elevated temperatures.
Substitution: Amines, thiols; reactions are often conducted in polar solvents like ethanol or dimethylformamide, with or without a catalyst.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenylacetamides.
Scientific Research Applications
2-[(5-chloro-2-nitrophenyl)sulfanyl]-N-phenylacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[(5-chloro-2-nitrophenyl)sulfanyl]-N-phenylacetamide depends on its specific application. In biological systems, it may interact with molecular targets, such as enzymes or receptors, to exert its effects. For example, the compound could inhibit the activity of a particular enzyme by binding to its active site, thereby blocking substrate access and reducing the enzyme’s catalytic activity. The exact molecular pathways involved would vary based on the specific biological context and target.
Comparison with Similar Compounds
2-[(5-chloro-2-nitrophenyl)sulfanyl]-N-phenylacetamide can be compared with other similar compounds, such as:
2-[(5-chloro-2-nitrophenyl)sulfanyl]benzoic acid: Similar structure but with a carboxylic acid group instead of the phenylacetamide moiety.
5-chloro-2-nitrophenylacetic acid: Lacks the sulfanyl group, which may affect its reactivity and applications.
2-chloro-5-(chlorosulfonyl)benzoic acid: Contains a chlorosulfonyl group, which can undergo different chemical reactions compared to the sulfanyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(5-chloro-2-nitrophenyl)sulfanyl-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O3S/c15-10-6-7-12(17(19)20)13(8-10)21-9-14(18)16-11-4-2-1-3-5-11/h1-8H,9H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCUZKNWJKCPWMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=C(C=CC(=C2)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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